1-(4-Bromophenyl)pyrrolidin-2-one
Overview
Description
1-(4-Bromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H10BrNO It is a derivative of pyrrolidinone, characterized by the presence of a bromine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Derivatives with different functional groups replacing the bromine atom.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom plays a crucial role in enhancing the compound’s binding affinity through halogen bonding interactions .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)pyrrolidin-2-one
- 1-(4-Chlorophenyl)pyrrolidin-2-one
- 1-(4-Iodophenyl)pyrrolidin-2-one
Comparison: 1-(4-Bromophenyl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its fluorine, chlorine, and iodine analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
1-(4-bromophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINFEFUSAQRZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997939 | |
Record name | 1-(4-Bromophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7661-32-7 | |
Record name | 1-(4-Bromophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromophenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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